molecular formula C29H38N2O B605647 Aß-IN-10 CAS No. 2205015-77-4

Aß-IN-10

Cat. No.: B605647
CAS No.: 2205015-77-4
M. Wt: 430.64
InChI Key: QEVPSMYJQDNACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aß-IN-10 (Compound Alz-5) is a β-amyloid (Aβ) inhibitor designed to mitigate neurodegenerative pathology, particularly in Alzheimer’s disease. It interacts with Aβ aggregates, inhibiting their neurotoxic effects by disrupting fibril formation and reducing oxidative stress through intrinsic antioxidant properties . Experimental studies demonstrate its cytotoxicity in SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values of 65.5 μM and 31.2 μM, respectively.

Properties

CAS No.

2205015-77-4

Molecular Formula

C29H38N2O

Molecular Weight

430.64

IUPAC Name

1-((3-(tert-Butyl)benzyl)amino)-3-((3,3-diphenylpropyl)amino)propan-2-ol

InChI

InChI=1S/C29H38N2O/c1-29(2,3)26-16-10-11-23(19-26)20-31-22-27(32)21-30-18-17-28(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-16,19,27-28,30-32H,17-18,20-22H2,1-3H3

InChI Key

QEVPSMYJQDNACG-UHFFFAOYSA-N

SMILES

OC(CNCCC(C1=CC=CC=C1)C2=CC=CC=C2)CNCC3=CC=CC(C(C)(C)C)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aß-IN-10;  AßIN10;  Aß IN 10;  AßIN-10;  Aß IN-10;  AßIN 10;  Aß-IN10;  Aß-IN 10

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aß-IN-10 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation reactions.

    Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Scaling Up Reactions: The reactions are scaled up using industrial reactors.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

    Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure its efficacy and safety.

Chemical Reactions Analysis

Types of Reactions

Aß-IN-10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions are employed to introduce different substituents onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

Aß-IN-10 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of amyloid-beta aggregation.

    Biology: The compound is employed in biological assays to investigate its effects on amyloid-beta peptides.

    Medicine: this compound is being explored as a potential therapeutic agent for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of Aß-IN-10 involves its interaction with amyloid-beta peptides. The compound binds to specific sites on the amyloid-beta peptides, preventing their aggregation into toxic oligomers and fibrils. This inhibition of aggregation is believed to reduce the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease. The molecular targets of this compound include the amyloid-beta peptides themselves, and the pathways involved in its mechanism of action are related to the inhibition of amyloid-beta aggregation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aß-IN-10 and Related Compounds

Compound Target/Pathway Mechanism of Action IC50/Potency Therapeutic Application Key Findings
This compound β-Amyloid (Aβ) aggregation Inhibits Aβ fibril formation; antioxidant 65.5 μM (SH-SY5Y)
31.2 μM (HepG2)
Alzheimer’s disease Reduces Aβ-induced cytotoxicity and cellular rigidity
TNF-α-IN-10 TNF-α/IL-6 signaling Dual cytokine inhibition; anti-inflammatory Not reported Inflammatory diseases Suppresses pro-inflammatory cytokines; validated in lupus models
PI3Kδ-IN-10 PI3Kδ/AKT pathway Oral PI3Kδ inhibition; apoptosis induction 2 nM (PI3Kδ) Hepatocellular carcinoma Strongly inhibits AKT phosphorylation; induces tumor cell apoptosis
PI4KIIIβ-IN-10 Ceramide transfer protein (CERT) Blocks ceramide transport to Golgi Not reported Lipid metabolism disorders Reduces BODIPY FL C5-Cer redistribution in HeLa cells

Key Observations:

Target Specificity :

  • This compound uniquely targets Aβ aggregation, distinguishing it from TNF-α-IN-10 (cytokine inhibition) and PI3Kδ-IN-10 (oncogenic kinase inhibition).
  • PI4KIIIβ-IN-10 shares a lipid-metabolism regulatory role but operates via ceramide transport inhibition, a mechanism unrelated to Aβ .

Cytotoxicity Profile :

  • This compound exhibits moderate cytotoxicity in both neuronal and hepatic cell lines, suggesting off-target effects at higher concentrations. In contrast, PI3Kδ-IN-10 demonstrates high specificity (IC50 = 2 nM) with minimal off-target toxicity reported in cancer models .

Therapeutic Scope :

  • This compound is tailored for neurodegenerative disorders, whereas TNF-α-IN-10 and PI3Kδ-IN-10 address inflammation and cancer, respectively. This highlights the compound’s niche application in Aβ-driven pathologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aß-IN-10
Reactant of Route 2
Reactant of Route 2
Aß-IN-10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.